5-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide 5-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20067186
InChI: InChI=1S/C14H12BrN3O3/c1-3-10-13(18-21-17-10)16-14(19)12-7(2)9-6-8(15)4-5-11(9)20-12/h4-6H,3H2,1-2H3,(H,16,18,19)
SMILES:
Molecular Formula: C14H12BrN3O3
Molecular Weight: 350.17 g/mol

5-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC20067186

Molecular Formula: C14H12BrN3O3

Molecular Weight: 350.17 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C14H12BrN3O3
Molecular Weight 350.17 g/mol
IUPAC Name 5-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C14H12BrN3O3/c1-3-10-13(18-21-17-10)16-14(19)12-7(2)9-6-8(15)4-5-11(9)20-12/h4-6H,3H2,1-2H3,(H,16,18,19)
Standard InChI Key FUTQJVKZYBBDTN-UHFFFAOYSA-N
Canonical SMILES CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=CC(=C3)Br)C

Introduction

5-Bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that combines elements of oxadiazole and benzofuran structures. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and functional groups.

Synthesis of 5-Bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide

The synthesis of this compound typically involves multi-step reactions that include bromination, amidation, and cyclization processes. Specific reagents such as brominating agents (e.g., N-bromosuccinimide) and catalysts (e.g., acid catalysts for amidation) are required. Reaction conditions like temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Biological Activity and Potential Applications

Compounds containing oxadiazole rings have been shown to exhibit antimicrobial and anticancer properties. The electron-withdrawing nature of the bromine atom enhances its reactivity towards biological targets. Research continues into its efficacy and safety profiles in biological systems, making it a subject of interest in ongoing scientific investigations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator